molecular formula C11H17N3OS2 B6898960 N-(3-methyl-1,2-thiazol-5-yl)-2-thiomorpholin-4-ylpropanamide

N-(3-methyl-1,2-thiazol-5-yl)-2-thiomorpholin-4-ylpropanamide

Cat. No.: B6898960
M. Wt: 271.4 g/mol
InChI Key: NVLVCOSDCWAPPH-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-thiazol-5-yl)-2-thiomorpholin-4-ylpropanamide is a heterocyclic compound that contains a thiazole ring and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-2-thiomorpholin-4-ylpropanamide typically involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with thiomorpholine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-2-thiomorpholin-4-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methyl-1,2-thiazol-5-yl)-2-thiomorpholin-4-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-thiomorpholin-4-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and thiomorpholine moiety play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1,2-thiazol-5-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
  • 4-Methyl-N-[(3-methyl-1,2-thiazol-5-yl)methyl]-4H-1,2,4-triazol-3-amine

Uniqueness

N-(3-methyl-1,2-thiazol-5-yl)-2-thiomorpholin-4-ylpropanamide is unique due to its combination of a thiazole ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-thiomorpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS2/c1-8-7-10(17-13-8)12-11(15)9(2)14-3-5-16-6-4-14/h7,9H,3-6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLVCOSDCWAPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C(C)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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